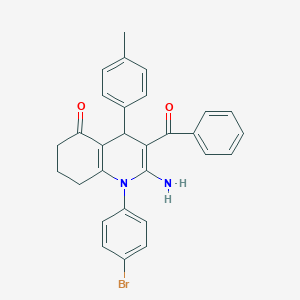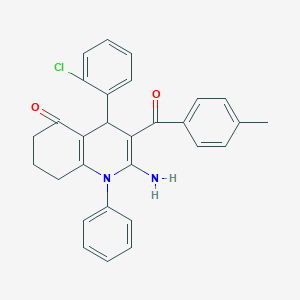![molecular formula C23H15F3N2OS B304425 [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone](/img/structure/B304425.png)
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is a compound that has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone has been used in a variety of scientific research applications, including drug discovery and development, chemical biology, and medicinal chemistry. This compound has been shown to have potential as a therapeutic agent for the treatment of cancer, inflammation, and neurological disorders.
Wirkmechanismus
The mechanism of action of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is not fully understood, but it is believed to act through the inhibition of specific enzymes and signaling pathways. This compound has been shown to have potent activity against a variety of cancer cell lines, suggesting that it may target key pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways. This compound has also been shown to have anti-inflammatory and neuroprotective effects, suggesting that it may have potential for the treatment of a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone is its potency and specificity, which make it a valuable tool for studying specific signaling pathways and enzymes. However, this compound can be difficult to synthesize and purify, and its use may be limited by its toxicity and potential for off-target effects.
Zukünftige Richtungen
There are a number of future directions for research on [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone. One area of focus is the development of more efficient and scalable synthesis methods, which would enable larger-scale studies of this compound. Another area of interest is the identification of specific targets and pathways that are affected by this compound, which could lead to the development of more targeted therapies for cancer and other diseases. Finally, there is a need for further studies to evaluate the safety and efficacy of this compound in preclinical and clinical settings.
Synthesemethoden
The synthesis of [3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde with 2,3-dihydrothieno[2,3-b]pyridine-5-carboxylic acid, followed by reduction with sodium borohydride and subsequent treatment with 9H-fluoren-2-ylmagnesium bromide. This method has been optimized for high yield and purity.
Eigenschaften
Produktname |
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
|---|---|
Molekularformel |
C23H15F3N2OS |
Molekulargewicht |
424.4 g/mol |
IUPAC-Name |
[3-amino-4-methyl-6-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-(9H-fluoren-2-yl)methanone |
InChI |
InChI=1S/C23H15F3N2OS/c1-11-8-17(23(24,25)26)28-22-18(11)19(27)21(30-22)20(29)13-6-7-16-14(10-13)9-12-4-2-3-5-15(12)16/h2-8,10H,9,27H2,1H3 |
InChI-Schlüssel |
OQTXPOLKBWMFLU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N)C(F)(F)F |
Kanonische SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)C3=CC4=C(C=C3)C5=CC=CC=C5C4)N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-Amino-4-isopropyl-6-{[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-3,5-pyridinedicarbonitrile](/img/structure/B304363.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)
